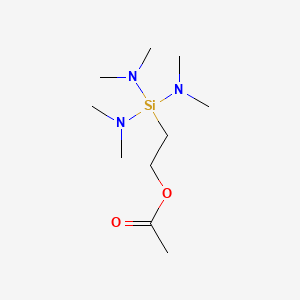

Acetoxyethyltris(dimethylamino)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetoxyethyltris(dimethylamino)silane is a chemical compound with the formula C10H25N3O2Si . It is used as a chemical intermediate and for research purposes .

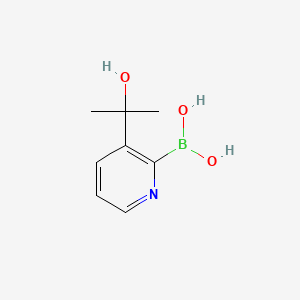

Molecular Structure Analysis

The molecular formula of Acetoxyethyltris(dimethylamino)silane is C10H25N3O2Si . Detailed structural analysis would require more specific data or computational modeling .Chemical Reactions Analysis

Aminosilanes, including Acetoxyethyltris(dimethylamino)silane, are used as precursors in atomic layer deposition (ALD) processes . The surface reactions of different aminosilane precursors have been studied over hydroxyl-terminated surfaces .Applications De Recherche Scientifique

Production of SiOx Films

Acetoxyethyltris(dimethylamino)silane can be used as a precursor for the production of SiOx films . These films are derived from amino silane precursors and have found several applications with high added value . The deposition of coatings from Tris(dimethyl amino) silane (TDMAS) has been reported to demand considerable amounts of energy, mainly due to the difficulty of oxidizing such compounds . Plasma-enhanced atomic layer deposition (PEALD) can improve the oxidation efficiency, even under low processing temperatures .

Surface Modification

Silane coupling agents, such as Acetoxyethyltris(dimethylamino)silane, can be used for surface modification . They introduce functional groups onto the surfaces of particles . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Use in Polymer Composites

Silane coupling agents can be used in polymer composites . They can be utilized as reinforcing agents due to their low cost, light weight, competitive specific mechanical properties, and environment-friendly nature . The synergistic effect of a chemical bonding and physical interaction can result in satisfactory bond properties at the interface .

Use in Coatings

Silane coupling agents can be used in coatings . They can enhance the interfacial adhesive strength, making them valuable for multi-materialization .

Use in Water Treatment

Silane coupling agents can be used in water treatment . They can enhance the performance of water treatment processes .

Use in Microelectronic Devices

Silicon oxide, which can be derived from Acetoxyethyltris(dimethylamino)silane, has been used in microelectronic devices . It serves as a protective film against the corrosion of metallic surfaces .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Acetoxyethyltris(dimethylamino)silane is a chemical intermediate . It is primarily used in the atomic layer deposition (ALD) of silicon oxide over the tungsten oxide substrate . The primary targets of Acetoxyethyltris(dimethylamino)silane are the reactive sites on the substrate during the ALD process .

Mode of Action

Acetoxyethyltris(dimethylamino)silane interacts with its targets through surface reactions. In the ALD process, the precursors are added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for a high quality of thin film deposition over various shapes of substrates at a nanometer scale .

Biochemical Pathways

The biochemical pathways affected by Acetoxyethyltris(dimethylamino)silane are primarily related to the deposition of silicon oxide over the tungsten oxide substrate

Result of Action

The result of Acetoxyethyltris(dimethylamino)silane’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . This is critical for the development of ALD processes and the design of ALD precursors to meet the required properties of thin films .

Propriétés

IUPAC Name |

2-[tris(dimethylamino)silyl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKLXOYLHLFFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N3O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxyethyltris(dimethylamino)silane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)